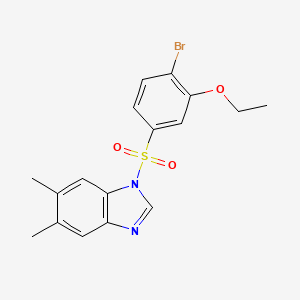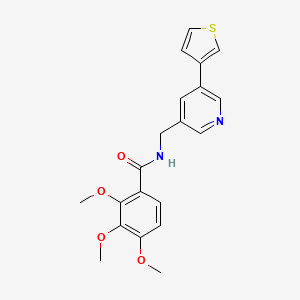![molecular formula C25H20N4O5S B2654804 N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide CAS No. 866866-87-7](/img/structure/B2654804.png)
N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H20N4O5S and its molecular weight is 488.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of novel zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit promising properties as photosensitizers in photodynamic therapy, an alternative cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them potential candidates for Type II photosensitizers, crucial for effective photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Selective Detection of Biomolecules
Wei et al. (2013) developed a fluorescent probe based on a sulfonamide derivative that demonstrates high selectivity for glutathione and cysteine among amino acids and metal ions. This specificity is particularly useful in the detection of these biomolecules in living cells, indicating its potential applications in biological and medical research to monitor cellular functions and oxidative stress (Wei et al., 2013).
Antiviral and Antifungal Activities
The research by Zareef et al. (2007) highlights the synthesis of novel benzenesulfonamide derivatives with the 1,3,4-oxadiazole moiety, showing in vitro antiviral and antifungal activities. These compounds could contribute to the development of new therapeutic agents against infectious diseases (Zareef et al., 2007).
Anticancer Agents Development
The study by Mun et al. (2012) explored the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, identifying compounds with potent inhibitory effects on the HIF-1 pathway, which is implicated in tumor growth and survival. This research opens avenues for the development of novel anticancer agents by optimizing these compounds' pharmacological properties (Mun et al., 2012).
Exploring Diuretic and Antihypertensive Potential
Rahman et al. (2014) synthesized a series of quinazoline derivatives substituted with benzene sulfonamide and evaluated their diuretic and antihypertensive activities. This work suggests the potential of these compounds in developing new therapeutic agents for managing hypertension and related cardiovascular diseases (Rahman et al., 2014).
Propriétés
IUPAC Name |
N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5S/c1-16-7-13-20(14-8-16)35(30,31)29-27-25-21(15-18-5-3-4-6-22(18)33-25)24-26-23(28-34-24)17-9-11-19(32-2)12-10-17/h3-15,29H,1-2H3/b27-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNBTAUILAURU-RFBIWTDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


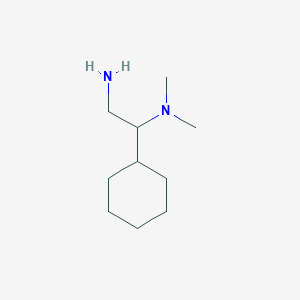
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2654724.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654727.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2654729.png)
![(3r,5r,7r)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2654730.png)

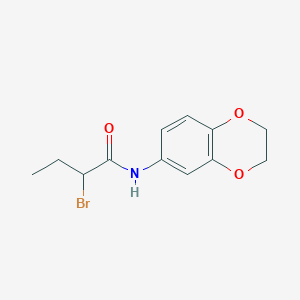
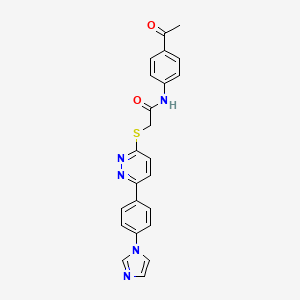
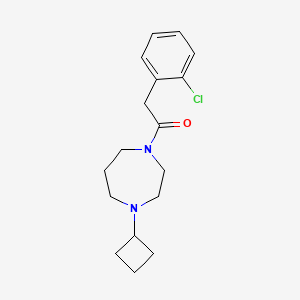
![6-Bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B2654737.png)
